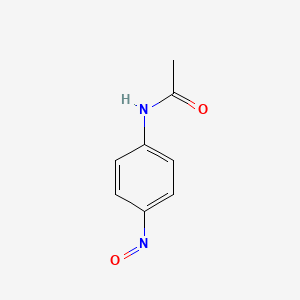
(S)-1-Butoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Butoxypropan-2-ol is an organic compound that belongs to the class of alcohols and ethers It is characterized by the presence of a butyloxy group attached to a hydroxypropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Butoxypropan-2-ol typically involves the reaction of (S)-propylene oxide with butanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
(S)-propylene oxide+butanolcatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Butoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The butyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of butyloxyacetone.
Reduction: Formation of butyloxypropane.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
(S)-1-Butoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in pharmaceutical research.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Butoxypropan-2-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-butyloxy-2-hydroxypropane: The enantiomer of (S)-1-Butoxypropan-2-ol.
1-methoxy-2-hydroxypropane: A similar compound with a methoxy group instead of a butyloxy group.
1-ethoxy-2-hydroxypropane: A similar compound with an ethoxy group instead of a butyloxy group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the butyloxy group, which can impart distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C7H16O2 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(2S)-1-butoxypropan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
RWNUSVWFHDHRCJ-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCOC[C@H](C)O |
Canonical SMILES |
CCCCOCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-5-((2-fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8722239.png)
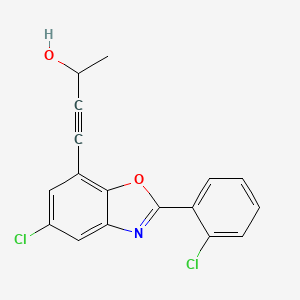
![{1-azabicyclo[3.2.1]octan-5-yl}methanol](/img/structure/B8722254.png)
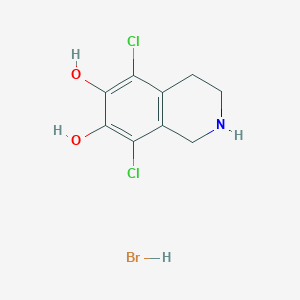

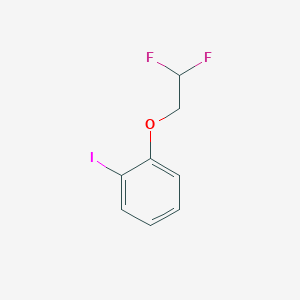
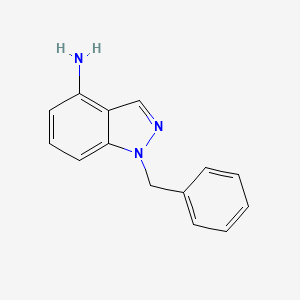
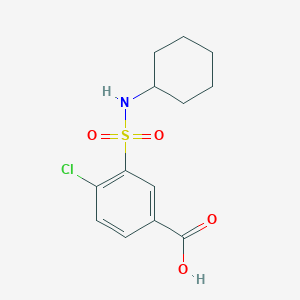
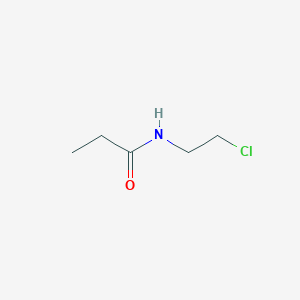
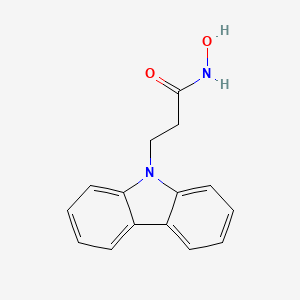
![7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE](/img/structure/B8722284.png)
![{2-Chloro-6-[(phenylmethyl)oxy]phenyl}methanol](/img/structure/B8722302.png)
